molecular formula C10H13NO B125622 (S)-2-Amino-7-Hydroxytetralin CAS No. 85951-60-6

(S)-2-Amino-7-Hydroxytetralin

Cat. No. B125622
CAS RN: 85951-60-6
M. Wt: 163.22 g/mol
InChI Key: VIYAPIMIOKKYNF-VIFPVBQESA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its behavior in acidic or basic conditions, its reactivity with various functional groups, and its role in specific chemical reactions.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Dopamine Receptor Agonism

(S)-2-Amino-7-Hydroxytetralin and its derivatives have been extensively studied for their potency as dopamine receptor agonists. Research indicates that certain derivatives, particularly those with specific hydroxy substitutions, show high affinity for dopamine D2 and D3 receptors, as highlighted by Beaulieu et al. (1984) in their study on N,N-disubstituted 2-aminotetralins as potent D-2 dopamine receptor agonists (Beaulieu et al., 1984). Similarly, van Vliet et al. (1996) evaluated the binding affinities of various 2-aminotetralins, emphasizing their relevance in dopamine receptor subtype selectivity (van Vliet et al., 1996).

Synthesis and Chemical Studies

The synthesis of 2-Amino-7-hydroxytetralin monohydrate has been an area of interest for researchers. Wen Ying-pin (2010) detailed the synthesis process starting from 7-methoxy-2-tetralone, achieving yields of up to 30% (Wen Ying-pin, 2010). Additionally, Aaseng and Gautun (2014) described a novel total synthesis method for (S)-2-amino-7-methoxytetralin, derived from L-aspartic acid (Aaseng & Gautun, 2014).

Hydroxylation and Biosynthesis

The hydroxylation process of hydrophobic amino acids, including hydroxy amino acids like (S)-2-Amino-7-Hydroxytetralin, has significant applications in biotechnology and molecular biology. Sun et al. (2018) discussed the biosynthesis of hydroxy amino acids and their unique functions in antifungal, antibacterial, antiviral, and anticancer properties (Sun et al., 2018).

Catalytic Mechanisms

Research into the catalytic mechanisms of compounds like (S)-2-Amino-7-Hydroxytetralin has implications for industrial applications. Hernández et al. (2017) demonstrated a systems biocatalysis approach for the stereoselective synthesis of amino acids using a combination of aldolases and transaminases (Hernández et al., 2017).

Receptor Interaction and Pharmacodynamics

Studies have shown that the interaction of 2-aminotetralin derivatives with dopamine receptors can lead to varied pharmacodynamic effects. For instance, Gilbert and Cooper (1995) investigated the impact of 7-hydroxy-N,N-di-n-propyl-2-aminotetralin in reducing locomotion and sucrose ingestion, suggesting its mediation at D3 receptors (Gilbert & Cooper, 1995).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This could include its toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and methods for improving its synthesis.


properties

IUPAC Name

(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAPIMIOKKYNF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563626
Record name (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-7-Hydroxytetralin

CAS RN

85951-60-6
Record name (7S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85951-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenol, 7-amino-5,6,7,8-tetrahydro-, (7S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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